molecular formula C14H31NS4 B14534062 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine CAS No. 62487-09-6

7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine

Cat. No.: B14534062
CAS No.: 62487-09-6
M. Wt: 341.7 g/mol
InChI Key: RJIQJWNMYZOFNY-UHFFFAOYSA-N
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Description

7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine is an organic compound characterized by the presence of ethyldisulfanyl groups and a dimethylheptan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine typically involves the introduction of ethyldisulfanyl groups onto a heptan-1-amine backbone. This can be achieved through a series of reactions including thiol-disulfide exchange reactions and alkylation processes. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine undergoes various chemical reactions including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The disulfide bonds can undergo redox reactions, influencing the activity of redox-sensitive proteins and pathways. This compound may also modulate signaling pathways by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propyl disulfide: Similar in having disulfide bonds but differs in the alkyl groups attached.

    3-(Ethyldithio)-2-methylfuran: Contains ethyldisulfanyl groups but has a furan ring instead of a heptan-1-amine backbone.

Uniqueness

7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine is unique due to its specific combination of ethyldisulfanyl groups and a dimethylheptan-1-amine backbone, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

62487-09-6

Molecular Formula

C14H31NS4

Molecular Weight

341.7 g/mol

IUPAC Name

7-(ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine

InChI

InChI=1S/C14H31NS4/c1-5-16-18-12-14(13-19-17-6-2)10-8-7-9-11-15(3)4/h14H,5-13H2,1-4H3

InChI Key

RJIQJWNMYZOFNY-UHFFFAOYSA-N

Canonical SMILES

CCSSCC(CCCCCN(C)C)CSSCC

Origin of Product

United States

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